3-Methylthiophene-2,4-dicarbaldehyde
Description
3-Methylthiophene-2,4-dicarbaldehyde is a thiophene-derived compound featuring aldehyde functional groups at the 2- and 4-positions and a methyl substituent at the 3-position. The aldehyde groups in such derivatives are typically introduced via oxidation or hydrolysis of ester precursors, though specific protocols for this compound remain inferred from related methodologies.
Thiophene aldehydes are critical intermediates in organic synthesis, particularly for constructing conjugated systems in materials science and pharmaceuticals. The methyl group at the 3-position likely enhances steric and electronic modulation, influencing reactivity and crystallinity.
Properties
CAS No. |
174148-87-9 |
|---|---|
Molecular Formula |
C7H6O2S |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
3-methylthiophene-2,4-dicarbaldehyde |
InChI |
InChI=1S/C7H6O2S/c1-5-6(2-8)4-10-7(5)3-9/h2-4H,1H3 |
InChI Key |
FTKHLOBMGPBGJD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1C=O)C=O |
Canonical SMILES |
CC1=C(SC=C1C=O)C=O |
Synonyms |
2,4-Thiophenedicarboxaldehyde, 3-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,3′-Bithiophene-2,2′-dicarbaldehyde
- Structure : Comprises two thiophene rings linked at the 3-positions, with aldehyde groups at the 2- and 2′-positions.
- Properties : Enhanced π-conjugation due to the bithiophene backbone, making it suitable for optoelectronic applications. In contrast, 3-methylthiophene-2,4-dicarbaldehyde has a single thiophene ring, limiting conjugation but offering simpler functionalization pathways.
- Synthesis: Prepared via cross-coupling reactions, as suggested by the nomenclature in . The absence of methyl substituents in this compound reduces steric hindrance during polymerization .
2,5-Dimethyl-1-phenyl-sulfonyl-1H-pyrrole-3,4-dicarbaldehyde
- Structure : Pyrrole core with sulfonyl and phenyl substituents, differing from thiophene’s sulfur heterocycle.
- Crystallinity : The pyrrole derivative exhibits a dihedral angle of 88.7° between the pyrrole and phenyl rings, with C–H···O hydrogen bonding forming a 3D framework . Thiophene derivatives (e.g., diethyl carboxylates in ) display similar hydrogen-bonding patterns but with S···S interactions influencing packing .

- Reactivity : The sulfonyl group in the pyrrole derivative enhances electrophilicity at the aldehyde positions, whereas the methyl group in this compound may direct regioselectivity in condensation reactions.
Benzene-1,4-dicarbaldehyde
- Structure : Aromatic benzene ring with aldehyde groups at para positions.
- Applications : Widely used in polymer synthesis via Wittig reactions (e.g., green fluorescent polymers in ). Thiophene analogs, such as this compound, offer superior electron mobility due to sulfur’s polarizability, making them preferable in conductive materials .
- Thermal Properties : Benzene derivatives generally exhibit higher melting points (e.g., 204–206°C for hydrazide analogs in ) compared to thiophene aldehydes, which may have lower melting points due to reduced symmetry .
3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde
- Structure : Chlorinated pyrrole with phenyl and aldehyde groups.
- Electrophilicity : Chlorine atoms increase electrophilicity at the aldehyde positions, facilitating nucleophilic additions. In contrast, the methyl group in this compound may stabilize intermediates via hyperconjugation .
- Biological Activity : Chlorinated pyrroles are explored for anticancer applications, whereas thiophene aldehydes are leveraged in radiopharmaceuticals (e.g., intermediates in ) .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

